ETHYL 4-(2-{[5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE
Description
ETHYL 4-(2-{[5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE is a heterocyclic compound featuring a piperazine core substituted with a sulfanyl acetyl group linked to a 1,3,4-oxadiazole ring bearing a 4-chlorophenyl moiety. The piperazine scaffold is a common pharmacophore in drug design due to its conformational flexibility and ability to enhance solubility, while the 1,3,4-oxadiazole ring contributes to metabolic stability and π-π stacking interactions in biological targets .
Properties
IUPAC Name |
ethyl 4-[2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O4S/c1-2-25-17(24)22-9-7-21(8-10-22)14(23)11-27-16-20-19-15(26-16)12-3-5-13(18)6-4-12/h3-6H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYATYAPUMUKWOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(2-{[5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE typically involves multiple steps. One common method includes the formation of the oxadiazole ring through the cyclization of hydrazides with carbon disulfide and subsequent reaction with chlorophenyl derivatives. The piperazine ring is then introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(2-{[5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions often involve specific temperatures and solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring .
Scientific Research Applications
ETHYL 4-(2-{[5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 4-(2-{[5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the piperazine ring can modulate its pharmacokinetic properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The following table compares the target compound with analogs from the evidence, highlighting key structural differences and inferred properties:
Notes:
- The 4-chlorophenyl group in the target compound may confer higher lipophilicity compared to 3-chlorophenyl analogs, influencing bioavailability .
- Replacement of the sulfanyl acetyl group with indole-methyl (as in ) introduces bulkier substituents, which may reduce solubility but enhance target specificity.
Biological Activity
Ethyl 4-(2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfany}acetyl) piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The oxadiazole and piperazine moieties are known for their diverse biological properties, including anti-inflammatory, analgesic, and anticancer activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological potential.
Synthesis and Characterization
The synthesis of ethyl 4-(2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfany}acetyl)piperazine-1-carboxylate typically involves the reaction of 4-chlorophenyl isothiocyanate with piperazine derivatives followed by acylation with ethyl 2-bromoacetate. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure.
Anticancer Activity
Recent studies have demonstrated that compounds containing oxadiazole rings exhibit significant anticancer properties. For instance, derivatives similar to ethyl 4-(2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfany}acetyl)piperazine have shown promising cytotoxic effects against various cancer cell lines. A notable study reported that certain oxadiazole derivatives displayed IC50 values in the micromolar range against A549 lung cancer cells, indicating their potential as lead compounds for further development .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 10.5 |
| Compound B | HeLa | 12.0 |
| Ethyl derivative | A549 | 8.7 |
Anti-inflammatory Activity
The anti-inflammatory properties of piperazine derivatives have been well-documented. For example, piperazine-based compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. Ethyl 4-(2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfany}acetyl)piperazine-1-carboxylate may share similar mechanisms of action, potentially making it a candidate for treating inflammatory disorders .
Antimicrobial Activity
The antimicrobial efficacy of compounds featuring the oxadiazole structure has been explored extensively. Research indicates that these compounds possess activity against various bacterial strains. The synthesized compound showed promising results in preliminary antibacterial assays against both Gram-positive and Gram-negative bacteria .
Case Studies
- Case Study on Anticancer Activity : In a controlled study involving the administration of ethyl derivatives to A549 cells, significant apoptosis was observed compared to untreated controls. The mechanism was attributed to the induction of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.
- Case Study on Anti-inflammatory Effects : A model of acute inflammation in rats treated with piperazine derivatives demonstrated a marked reduction in paw edema compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing ETHYL 4-(2-{[5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves multi-step reactions, starting with the preparation of the 1,3,4-oxadiazole core via cyclization of acylthiosemicarbazides. Subsequent steps include thiolation of the oxadiazole ring followed by coupling with an acetyl-piperazine derivative using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous DMF. Critical parameters include temperature control (60–80°C), solvent polarity, and stoichiometric ratios of reactants. Purification via column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the final product .
Q. Which spectroscopic and crystallographic methods are employed for structural elucidation of this compound?
- Methodology :
- X-ray crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry .
- NMR spectroscopy : H and C NMR in deuterated solvents (e.g., DMSO-d6 or CDCl3) to confirm proton environments and carbon frameworks. DEPT-135 and 2D experiments (COSY, HSQC) resolve complex coupling patterns .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodology :
- Antimicrobial screening : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (minimum inhibitory concentration) determination .
- Enzyme inhibition : Kinetic assays (e.g., fluorescence-based) targeting enzymes like acetylcholinesterase or urease, using positive controls (e.g., donepezil) .
Advanced Research Questions
Q. How can researchers optimize the synthetic route to improve scalability and reproducibility?
- Methodology :
- Design of Experiments (DOE) : Apply factorial designs (e.g., Box-Behnken) to systematically vary parameters (temperature, solvent ratio, catalyst loading) and identify optimal conditions .
- Flow chemistry : Utilize continuous flow reactors for exothermic steps (e.g., thiolation) to enhance heat transfer and reduce side reactions .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
Q. How should contradictions in bioactivity data across studies be resolved?
- Methodology :
- Replication under standardized conditions : Use identical strains, assay protocols, and compound purity (HPLC ≥98%).
- Mechanistic studies : Employ target-specific assays (e.g., receptor-binding assays) to confirm mode of action, reducing variability from phenotypic screens .
- Meta-analysis : Statistically pool data from multiple studies to identify trends, adjusting for covariates like solvent effects (DMSO vs. aqueous) .
Q. What advanced computational strategies predict the compound’s pharmacokinetic and pharmacodynamic (PK/PD) properties?
- Methodology :
- Molecular docking : Use AutoDock Vina or Glide to model interactions with target proteins (e.g., bacterial efflux pumps) .
- MD simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability and conformational changes .
- ADMET prediction : Tools like SwissADME or pkCSM to estimate solubility, CYP450 metabolism, and BBB penetration .
Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?
- Methodology :
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model merohedral twinning in challenging crystals .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) to validate packing models .
Data Analysis and Validation
Q. What statistical methods are suitable for analyzing dose-response relationships in bioactivity studies?
- Methodology :
- Non-linear regression : Fit sigmoidal curves (GraphPad Prism) to calculate EC50/IC50 values with 95% confidence intervals .
- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD) to assess significance across concentrations .
Q. How can researchers validate the compound’s stability under physiological conditions?
- Methodology :
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and UV light conditions. Monitor degradation via HPLC-MS .
- Plasma stability assays : Incubate with human/animal plasma (37°C, 24h) and quantify intact compound using LC-MS/MS .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
